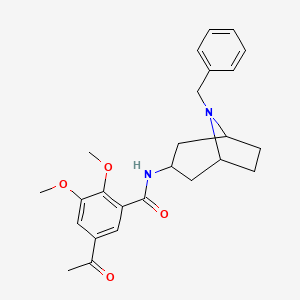

exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von exo-5-Acetyl-2,3-Dimethoxy-N-(8-(Phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung der Kernbenzamidstruktur beginnen, gefolgt von der Einführung der Acetyl- und Dimethoxygruppen. Die Azabicyclooctan-Einheit wird dann durch eine Reihe von Reaktionen, die nukleophile Substitution und Cyclisierung beinhalten, angehängt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde die Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflusschemie, Hochdruckreaktionen und den Einsatz von Katalysatoren zur Steigerung der Reaktionswirksamkeit umfassen.

Eigenschaften

CAS-Nummer |

83130-97-6 |

|---|---|

Molekularformel |

C25H30N2O4 |

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

5-acetyl-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C25H30N2O4/c1-16(28)18-11-22(24(31-3)23(12-18)30-2)25(29)26-19-13-20-9-10-21(14-19)27(20)15-17-7-5-4-6-8-17/h4-8,11-12,19-21H,9-10,13-15H2,1-3H3,(H,26,29) |

InChI-Schlüssel |

ALAXLCHGECLQPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the acetyl and dimethoxy groups. The azabicyclo octane moiety is then attached through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-pressure reactions, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann exo-5-Acetyl-2,3-Dimethoxy-N-(8-(Phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamid als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie

Die Verbindung kann biologische Aktivität aufweisen, was sie zu einem Kandidaten für Studien in der Pharmakologie und Toxikologie macht. Ihre Wechselwirkungen mit biologischen Zielstrukturen können Aufschluss über ihre potenziellen therapeutischen Anwendungen geben.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit bestimmten Rezeptoren oder Enzymen interagiert und so zu therapeutischen Wirkungen führt.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Chemikalien eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von exo-5-Acetyl-2,3-Dimethoxy-N-(8-(Phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Rezeptoren, die Hemmung von Enzymen oder die Modulation von Signalwegen umfassen. Detaillierte Studien sind erforderlich, um diese Mechanismen aufzuklären.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific receptors or enzymes, leading to therapeutic effects.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2,3-Dimethoxybenzyl)-N-methyl-2-phenylacetamid

- 5-Acetyl-2,3-Dimethoxy-N-(Phenylmethyl)benzamid

- 8-Azabicyclo(3.2.1)octan-Derivate

Einzigartigkeit

Die Einzigartigkeit von exo-5-Acetyl-2,3-Dimethoxy-N-(8-(Phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamid liegt in seiner Kombination aus funktionellen Gruppen und der Azabicyclooctan-Einheit. Diese strukturelle Komplexität kann einzigartige biologische Aktivitäten und chemische Reaktivität verleihen, wodurch sie sich von anderen ähnlichen Verbindungen unterscheidet.

Biologische Aktivität

exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a synthetic compound that belongs to the class of benzamides and has garnered attention for its potential biological activities, particularly as a kappa opioid receptor antagonist. This article delves into the biological activity of this compound, presenting relevant findings from diverse research sources.

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 459.12778 | 205.6 |

| [M+Na]+ | 481.10972 | 207.5 |

| [M+NH4]+ | 476.15432 | 209.3 |

| [M+K]+ | 497.08366 | 207.2 |

| [M-H]- | 457.11322 | 208.3 |

Kappa Opioid Receptor Antagonism

Research indicates that analogs of this compound have been studied for their activity as kappa opioid receptor antagonists, which may have implications for treating various conditions, including pain and mood disorders. A study on related compounds demonstrated that modifications to the structure can enhance selectivity and potency against kappa receptors .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how different substitutions on the benzamide moiety influence biological activity. For instance, alterations in the N-substitution group and linker conformation significantly affect receptor binding affinity and selectivity profiles .

Key Findings:

- Modifications leading to increased in vitro activity against kappa receptors.

- Enhanced selectivity with reduced off-target effects on mu and delta receptors.

Case Studies

- In Vitro Studies : A series of compounds structurally related to this compound were tested for their kappa receptor antagonism in vitro, showing varying degrees of effectiveness based on structural modifications.

- Animal Models : In vivo studies using animal models have indicated potential applications in analgesia and mood regulation, although specific data on this compound is limited due to a lack of extensive literature directly addressing its effects.

Toxicology and Safety Profile

Currently, there is insufficient data regarding the toxicity and safety profile of this compound. Further studies are required to evaluate its pharmacokinetics and long-term safety in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.